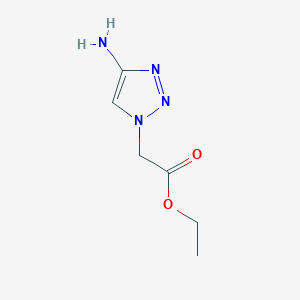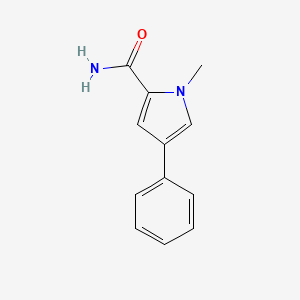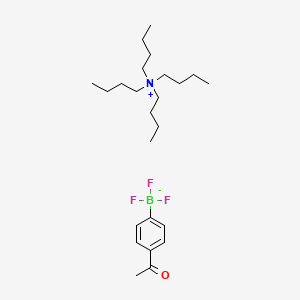![molecular formula C25H31N3O3 B2924836 1-环己基-3-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]脲 CAS No. 1024062-66-5](/img/structure/B2924836.png)
1-环己基-3-[4-[(6,7-二甲氧基-3,4-二氢异喹啉-1-基)甲基]苯基]脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound, also known by its MDL/ACD number MFCD03839404 and CAS number 1024062-66-5, has the molecular formula C25H31N3O3 . It is a complex organic molecule that includes a cyclohexyl group, a phenyl group, and a dihydroisoquinoline group .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols . This reaction leads to the formation of products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction, 2-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]phenols were obtained .Chemical Reactions Analysis
The reactions of similar compounds, such as 6,7-dimethoxy-3,4-dihydroisoquinoline, with o-quinone methides have been studied . The reaction leads to the formation of products of heterocyclization . In the case of o-hydroxybenzyl alcohols, products of a Michael aza reaction were obtained .Physical And Chemical Properties Analysis
The compound is a high-melting, thermostable crystalline substance . It is readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols .科学研究应用
Medicinal Chemistry
The structural features of this compound, particularly the presence of a dihydroisoquinoline moiety, are indicative of potential biological activity. Isoquinoline derivatives have been studied for their diverse biological activities, which include antimicrobial, antifungal, and anti-inflammatory properties . The cyclohexyl and phenyl groups could potentially be modified to enhance these properties for therapeutic applications.
Pharmacology
In pharmacology, compounds similar to 1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea are explored for their drug-like properties. The dihydroisoquinoline core is structurally similar to certain alkaloids, which are known to interact with various receptors in the body. This suggests potential uses in designing receptor agonists or antagonists, which could be beneficial in treating neurological disorders .
Biochemistry
Biochemically, the compound’s ability to form stable crystalline structures makes it a candidate for studying protein-ligand interactions. The methoxy groups could engage in hydrogen bonding, while the urea moiety might participate in polar interactions, making it a useful tool in probing enzyme active sites or in the development of biochemical assays .
Neuroscience
The dihydroisoquinoline component of the compound is structurally related to molecules that affect the central nervous system. Research in neuroscience could explore its potential as a modulator of neurotransmitter systems, possibly providing insights into the treatment of diseases like Parkinson’s or Alzheimer’s .
Oncology
In the field of oncology, the compound’s structural complexity allows for the exploration of its interaction with cancer cell lines. It could serve as a lead compound for the development of new chemotherapeutic agents, especially if it demonstrates the ability to interfere with specific cellular pathways involved in cancer progression .
Synthetic Chemistry
From a synthetic chemistry perspective, the compound presents an interesting challenge due to its intricate structure. It could be used as a starting point for the synthesis of more complex molecules, serving as a testbed for new synthetic methodologies or catalytic processes .
作用机制
Target of Action
Compounds of similar structure, such as condensed benzo[5,6][1,3]oxazino[2,3-a]isoquinolines, are known to be highly selective antagonists of muscarinic m4 receptors .
Mode of Action
For instance, they can undergo a [4+2] cycloaddition reaction with inverted electronic requirements . In this reaction, o-quinone methide, generated from the Mannich base, plays the role of the diene component and 6,7-dimethoxy-3,4-dihydroisoquinoline plays the role of the heterodienophile .
Biochemical Pathways
The reaction of the enamine with primary amines of diverse classes in the presence of 2 equiv of formaldehyde resulted in 1,2-fused n-substituted tetrahydropyrimidinoisoquinolines . This suggests that the compound may be involved in the modification of these biochemical pathways.
Pharmacokinetics
It is known that the obtained oxazino[2,3-a]isoquinolines are high-melting, thermostable crystalline substances, readily soluble in chloroform and ethyl acetate, and poorly soluble in water and lower alcohols . This suggests that the compound may have good bioavailability due to its solubility in organic solvents.
Result of Action
It is known that the main direction of fragmentation is the retro-diels–alder reaction, leading to 6,7-dimethoxy-3,4-dihydroisoquinoline and corresponding o-quinone methide . This suggests that the compound may induce specific molecular changes in its target cells.
Action Environment
It is known that the reaction of 3,4-dihydroisoquinoline and salicylic alcohol leads to 4-(2-hydroxybenzyl)isoquinoline, together with 1,2,3,4-tetrahydroisoquinoline . This suggests that the compound’s action may be influenced by the presence of specific environmental factors such as temperature and the presence of other chemical entities.
属性
IUPAC Name |
1-cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-30-23-15-18-12-13-26-22(21(18)16-24(23)31-2)14-17-8-10-20(11-9-17)28-25(29)27-19-6-4-3-5-7-19/h8-11,15-16,19H,3-7,12-14H2,1-2H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGBGTJQJLURSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide](/img/structure/B2924757.png)
![2-hydroxy-N-[3-(morpholin-4-yl)propyl]acetamide hydrochloride](/img/structure/B2924758.png)
![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2924760.png)
![3-(2-methoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2924761.png)

![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)

![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2924772.png)
![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)